molecular formula C16H21NO3S B3015776 N-[1-(3,4-dimethylbenzenesulfonyl)butan-2-yl]but-2-ynamide CAS No. 2094705-08-3

N-[1-(3,4-dimethylbenzenesulfonyl)butan-2-yl]but-2-ynamide

Cat. No.: B3015776
CAS No.: 2094705-08-3
M. Wt: 307.41
InChI Key: JYIDVPCOMKAOLP-UHFFFAOYSA-N
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Description

N-[1-(3,4-dimethylbenzenesulfonyl)butan-2-yl]but-2-ynamide is an organic compound characterized by the presence of a sulfonyl group attached to a dimethylbenzene ring, a butan-2-yl chain, and a but-2-ynamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-dimethylbenzenesulfonyl)butan-2-yl]but-2-ynamide typically involves the following steps:

    Formation of the sulfonyl chloride: The starting material, 3,4-dimethylbenzenesulfonyl chloride, is prepared by reacting 3,4-dimethylbenzene with chlorosulfonic acid.

    Alkylation: The sulfonyl chloride is then reacted with butan-2-amine to form N-[1-(3,4-dimethylbenzenesulfonyl)butan-2-yl]amine.

    Acetylation: The final step involves the reaction of N-[1-(3,4-dimethylbenzenesulfonyl)butan-2-yl]amine with but-2-ynoic acid under suitable conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-dimethylbenzenesulfonyl)butan-2-yl]but-2-ynamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1-(3,4-dimethylbenzenesulfonyl)butan-2-yl]but-2-ynamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(3,4-dimethylbenzenesulfonyl)butan-2-yl]but-2-ynamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity or altering protein function. The but-2-ynamide moiety may also participate in covalent bonding with nucleophilic sites on biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(3,4-dimethylbenzenesulfonyl)butan-2-yl]amine: Lacks the but-2-ynamide moiety.

    N-[1-(3,4-dimethylbenzenesulfonyl)butan-2-yl]butanamide: Contains a butanamide instead of a but-2-ynamide group.

Uniqueness

N-[1-(3,4-dimethylbenzenesulfonyl)butan-2-yl]but-2-ynamide is unique due to the presence of both the sulfonyl group and the but-2-ynamide moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[1-(3,4-dimethylphenyl)sulfonylbutan-2-yl]but-2-ynamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3S/c1-5-7-16(18)17-14(6-2)11-21(19,20)15-9-8-12(3)13(4)10-15/h8-10,14H,6,11H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYIDVPCOMKAOLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CS(=O)(=O)C1=CC(=C(C=C1)C)C)NC(=O)C#CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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